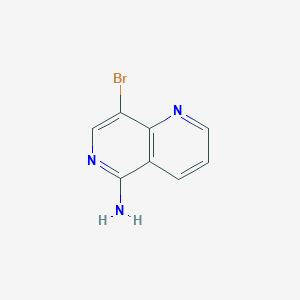

8-Bromo-1,6-naphthyridin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1,6-naphthyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBBBKVKWONFFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2N)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Bromo-1,6-naphthyridin-5-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 8-Bromo-1,6-naphthyridin-5-amine, a key heterocyclic building block in medicinal chemistry and drug development. The 1,6-naphthyridine scaffold is a prevalent motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and antimicrobial activities.[1] The strategic introduction of a bromine atom and an amino group onto this scaffold offers versatile handles for further molecular elaboration through various cross-coupling and derivatization reactions. This document will delve into the strategic considerations for its synthesis, focusing on a plausible and efficient route involving a key palladium-catalyzed amination reaction. Detailed experimental protocols, mechanistic insights, and characterization techniques are discussed to provide researchers and drug development professionals with a practical and scientifically grounded resource.

Introduction: The Significance of Substituted Naphthyridines

The 1,6-naphthyridine core is a privileged heterocyclic system in drug discovery.[2] Its unique electronic properties and ability to form specific hydrogen bond interactions with biological targets have led to the development of numerous compounds with significant pharmacological activity. The presence of a bromine atom at the 8-position and an amine at the 5-position, as in the target molecule this compound, provides orthogonal chemical reactivity. The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[3] Concurrently, the primary amine at the 5-position serves as a nucleophile or a point for amide bond formation, further expanding the accessible chemical space for structure-activity relationship (SAR) studies.

This guide will focus on a robust synthetic strategy commencing from a readily available precursor and employing a highly efficient and selective amination reaction as the key step.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to this compound suggests a disconnection at the C5-N bond, pointing towards a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed amination of a suitable 5-halo-8-bromo-1,6-naphthyridine precursor. Given the often harsh conditions and potential for side reactions with traditional SNAr on unactivated aryl halides, a palladium-catalyzed Buchwald-Hartwig amination presents a milder and more general approach.[1][4] This strategy offers high functional group tolerance and typically proceeds with excellent yields and selectivity.

Therefore, the proposed forward synthesis will focus on the preparation of a key intermediate, likely 5,8-dibromo-1,6-naphthyridine, followed by a regioselective amination at the C5 position.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process beginning with the construction of the 1,6-naphthyridine core, followed by functionalization to introduce the desired bromine and amine substituents.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Synthesis of 1,6-Naphthyridin-5(6H)-one

The synthesis of the 1,6-naphthyridine core can be achieved through various established methods, often involving the condensation of a substituted aminopyridine with a suitable three-carbon synthon.[5] For the purpose of this guide, we will assume the availability of the precursor 1,6-Naphthyridin-5(6H)-one.

Synthesis of 5,8-Dibromo-1,6-naphthyridine

The conversion of the naphthyridinone to the corresponding dihalogenated derivative is a crucial step. The use of phosphorus oxybromide (POBr₃) is a standard and effective method for this transformation.

Protocol:

-

To a stirred solution of 1,6-Naphthyridin-5(6H)-one (1.0 eq) in a sealed tube, add phosphorus oxybromide (POBr₃, 5.0 eq).

-

Heat the reaction mixture to 130 °C and maintain for 12 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5,8-Dibromo-1,6-naphthyridine.

| Reagent/Solvent | Molar Eq. | Purpose |

| 1,6-Naphthyridin-5(6H)-one | 1.0 | Starting Material |

| Phosphorus Oxybromide | 5.0 | Brominating Agent |

| Dichloromethane | - | Extraction Solvent |

| Sodium Bicarbonate | - | Neutralization |

| Sodium Sulfate | - | Drying Agent |

Synthesis of this compound

The final and key step is the regioselective amination of 5,8-dibromo-1,6-naphthyridine. The Buchwald-Hartwig amination is the method of choice due to its mild conditions and high selectivity.[1] The C5 position is generally more electron-deficient and thus more susceptible to nucleophilic attack in palladium-catalyzed cross-coupling reactions.[1]

Protocol:

-

To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 5,8-dibromo-1,6-naphthyridine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a suitable phosphine ligand like BINAP (0.1 eq).

-

Add sodium tert-butoxide (NaOtBu, 1.2 eq) as the base.

-

Add anhydrous toluene as the solvent.

-

Introduce the amine source. For the synthesis of the primary amine, a protected ammonia equivalent such as benzophenone imine can be used, followed by acidic hydrolysis. Alternatively, direct amination with ammonia can be challenging but is also reported.[6] A more practical approach for a primary amine is the use of an ammonia surrogate like L-valine tert-butyl ester followed by deprotection. For this protocol, we will outline the use of an ammonia source.

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.

| Reagent/Solvent | Molar Eq. | Purpose |

| 5,8-Dibromo-1,6-naphthyridine | 1.0 | Starting Material |

| Pd₂(dba)₃ | 0.05 | Palladium Catalyst |

| BINAP | 0.1 | Ligand |

| Sodium tert-butoxide | 1.2 | Base |

| Ammonia Source | Excess | Nucleophile |

| Toluene | - | Solvent |

Mechanistic Insights: The Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving the palladium center.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The key steps involve:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the 5,8-dibromo-1,6-naphthyridine.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates the deprotonation of the amine.

-

Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the active Pd(0) catalyst.

Characterization of this compound

The identity and purity of the final compound should be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the position of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the primary amine.

Safety Considerations

-

Phosphorus oxybromide is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them under an inert atmosphere.

-

Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The synthesis of this compound is a multi-step process that can be efficiently achieved through the strategic use of modern synthetic methodologies. The key to a successful synthesis lies in the regioselective introduction of the amino group via a palladium-catalyzed Buchwald-Hartwig amination on a dihalogenated naphthyridine precursor. This guide provides a robust and scientifically sound framework for researchers and drug development professionals to access this valuable building block for the discovery of novel therapeutics.

References

- 1. Buy 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine | 1820666-71-4 [smolecule.com]

- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acs.org [acs.org]

- 6. Direct amination of aryl halides with ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Bromo-1,6-naphthyridin-5-amine: Current Landscape and Future Directions

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic strategies, and potential applications of the heterocyclic scaffold 8-Bromo-1,6-naphthyridin-5-amine. As a specialized building block in medicinal chemistry, this compound holds significant promise for the development of novel therapeutics. This document synthesizes the available information to offer field-proven insights and guide future research and development efforts.

Molecular Profile and Physicochemical Properties

This compound is a substituted naphthyridine, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms. The strategic placement of the bromine atom and the amino group on the 1,6-naphthyridine core provides two reactive handles for further chemical modifications, making it a versatile scaffold for library synthesis in drug discovery programs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1820686-20-1 | [1] |

| Molecular Formula | C₈H₆BrN₃ | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | NC1=NC=C(Br)C2=NC=CC=C12 | [1] |

| Purity | Typically available at ≥95% | [1] |

Note: Some properties such as boiling point, density, and pKa are primarily based on predicted values and await experimental verification.

Synthetic Strategies for the 1,6-Naphthyridine Core

Key synthetic approaches to the 1,6-naphthyridine scaffold include:

-

Friedländer Annulation: This classical method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. For the 1,6-naphthyridine system, this would typically involve a substituted 4-aminonicotinaldehyde.[2]

-

Skraup Synthesis: A modification of the Skraup reaction, traditionally used for quinoline synthesis, can be adapted for naphthyridines starting from an aminopyridine.[3]

-

Intramolecular Cyclization Reactions: Acid-mediated intramolecular cyclization of 4-(arylamino)nicotinonitriles has been shown to be an effective method for producing fused 1,6-naphthyridin-4-amines.[2]

A plausible synthetic workflow for this compound could involve the construction of a suitably substituted pyridine precursor followed by ring-closing annulation to form the bicyclic system. Subsequent functionalization, such as bromination and amination, would yield the final product. The precise sequence and reaction conditions would require experimental optimization.

Caption: General synthetic logic for 1,6-naphthyridine derivatives.

Spectroscopic Characterization: An Overview

Experimental spectroscopic data for this compound is not publicly available. However, based on the known spectral properties of related aromatic amines and bromo-substituted heterocycles, the expected characteristics can be outlined. This information is crucial for the structural verification of the synthesized compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core. The chemical shifts of these protons will be influenced by the electron-donating amino group and the electron-withdrawing bromine atom. The amine protons (NH₂) will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to the bromine and nitrogen atoms will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for:

-

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.

-

C-N stretching: Aromatic amines exhibit C-N stretching vibrations in the range of 1250-1335 cm⁻¹.

-

Aromatic C-H and C=C stretching: These will be observable in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₈H₆BrN₃). The mass spectrum would also show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a highly valuable building block for the synthesis of more complex molecules. The bromine atom and the amino group offer orthogonal reactivity, allowing for selective transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 8-position is well-suited for various palladium-catalyzed cross-coupling reactions, which are instrumental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Coupling with amines to form new C-N bonds.

-

Heck and Sonogashira Couplings: Reactions with alkenes and alkynes, respectively, to introduce unsaturated moieties.

Caption: Key cross-coupling reactions of the bromo-substituent.

Reactions of the Amino Group

The amino group at the 5-position can undergo a variety of transformations common to aromatic amines, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Introduction of alkyl groups.

-

Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions.

Potential Applications in Medicinal Chemistry

The 1,6-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Derivatives of 1,6-naphthyridine have shown a wide range of biological activities.[3]

-

Anticancer Activity: Many 1,6-naphthyridine derivatives have been investigated for their potential as anticancer agents.[3]

-

Antiviral Properties: The 1,6-naphthyridine core has been identified as a promising scaffold for the development of inhibitors of human cytomegalovirus (HCMV).[4]

-

Kinase Inhibition: Substituted 1,6-naphthyridines are being explored as inhibitors of various kinases, which are important targets in oncology and other diseases.

The ability to functionalize this compound at two distinct positions allows for the systematic exploration of the chemical space around the 1,6-naphthyridine core, facilitating structure-activity relationship (SAR) studies in drug discovery campaigns.

Conclusion and Future Outlook

This compound is a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is currently limited in the public domain, the well-established chemistry of the 1,6-naphthyridine scaffold provides a solid foundation for its utilization in research and development.

Future work should focus on the development and publication of a robust and scalable synthesis for this compound, along with its full spectroscopic characterization. This will undoubtedly accelerate its adoption in medicinal chemistry and lead to the discovery of new bioactive molecules based on the 1,6-naphthyridine framework.

References

An In-depth Technical Guide to 8-Bromo-1,6-naphthyridin-5-amine (CAS Number 1820686-20-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Naphthyridine Scaffold

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their structural versatility allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[2] This adaptability has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5][6] The 1,6-naphthyridine isomer, in particular, is a key structural motif found in various biologically active molecules and serves as a crucial building block for the synthesis of novel therapeutic agents.[1][3][4] This guide focuses on a specific derivative, 8-Bromo-1,6-naphthyridin-5-amine, a valuable intermediate for drug discovery and development.

Section 1: Core Compound Profile

1.1. Chemical Identity and Properties

This compound is a substituted naphthyridine with the CAS number 1820686-20-1.[7] The presence of a bromine atom and an amine group on the naphthyridine core makes it a highly versatile reagent for further chemical modifications.[2]

| Property | Value | Source |

| CAS Number | 1820686-20-1 | [7] |

| Molecular Formula | C₈H₆BrN₃ | [7] |

| Molecular Weight | 224.06 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| SMILES | NC1=NC=C(Br)C2=NC=CC=C12 | [7] |

| Purity | Typically ≥95% | [7] |

1.2. Structural Elucidation

The structure of this compound features a bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 6. A bromine atom is substituted at position 8, and an amine group is at position 5.

Caption: Chemical structure of this compound.

Section 2: Synthesis and Mechanistic Insights

While specific, detailed synthetic procedures for this compound are not extensively published in publicly available literature, its synthesis can be logically inferred from established methods for preparing substituted naphthyridines. A plausible synthetic strategy involves the construction of the naphthyridine core followed by functional group introduction.

2.1. Retrosynthetic Analysis and Proposed Pathway

A logical approach to the synthesis would involve the formation of a suitably substituted pyridine ring, which is then cyclized to form the bicyclic naphthyridine system. The bromine and amine functionalities could be introduced either before or after the cyclization, depending on the stability of the intermediates and the desired regioselectivity.

References

- 1. mdpi.com [mdpi.com]

- 2. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound 95% | CAS: 1820686-20-1 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-1,6-naphthyridin-5-amine

Abstract

The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including applications in oncology and inflammatory diseases.[1][2][3] This guide provides a comprehensive technical overview of a specific, functionalized derivative, 8-Bromo-1,6-naphthyridin-5-amine . While extensive experimental data for this particular molecule is not widely published, this document synthesizes available information, leverages data from closely related analogues, and outlines the authoritative experimental protocols required for its complete physicochemical characterization. The intended audience includes researchers in drug discovery, medicinal chemistry, and process development who require a deep understanding of this molecule's properties to inform synthesis, formulation, and biological screening efforts.

Molecular Identity and Structure

This compound is a heterocyclic aromatic compound. Its structure incorporates a bicyclic 1,6-naphthyridine core, substituted with a bromine atom at the C8 position and an amine group at the C5 position. The presence of the bromine atom and the amino group provides two key, orthogonal vectors for further synthetic modification, making it a valuable building block for creating diverse chemical libraries.[4]

Chemical Structure:

Core Physicochemical Data

A consolidated summary of the known and predicted physicochemical properties is presented below. It is critical to note that many experimental values are not publicly available and must be determined empirically. Predicted values, derived from computational models or data from analogous structures, are provided for guidance.

| Property | Value | Source / Method |

| IUPAC Name | This compound | [5] |

| CAS Number | 1820686-20-1 | [5] |

| Molecular Formula | C₈H₆BrN₃ | [5] |

| Molecular Weight | 224.06 g/mol | [5] |

| Appearance | Solid (predicted) | General observation for similar compounds |

| Melting Point | Not publicly available | Requires experimental determination (e.g., DSC, MP apparatus) |

| Boiling Point | >300 °C (Predicted) | Based on related structures like 8-bromo-1,6-naphthyridine[6] |

| Solubility | Likely soluble in DMSO, DMF; sparingly soluble in alcohols; poorly soluble in water and nonpolar solvents. | Inferred from structure; requires experimental validation. |

| pKa (most basic) | 4.0 - 6.0 (Predicted) | Based on aniline and pyridine analogues[7][8][9] |

| LogP | Not publicly available | Requires experimental determination (e.g., HPLC, Shake-Flask) |

| Purity (Commercial) | ≥95% | [5] |

| Storage | Store at room temperature, sealed and dry. | [5] |

Solubility and Lipophilicity (LogP)

Scientific Rationale

Solubility and lipophilicity are critical parameters in drug development, directly influencing absorption, distribution, metabolism, and excretion (ADME). The structure of this compound suggests a complex solubility profile. The flat, aromatic naphthyridine core contributes to hydrophobicity, while the primary amine and two pyridine-like nitrogen atoms provide sites for hydrogen bonding, enhancing solubility in polar protic solvents. The bromine atom further increases lipophilicity.[4]

Predicted Solubility Profile

-

Aqueous Solubility: Expected to be low due to the dominant aromatic system. Solubility will be pH-dependent, increasing at lower pH as the amine and ring nitrogens become protonated.

-

Organic Solubility: High solubility is expected in polar aprotic solvents like DMSO and DMF. Moderate to low solubility is anticipated in alcohols like methanol and ethanol, and very low solubility in nonpolar solvents such as hexanes or toluene.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol provides a definitive measure of equilibrium solubility, a gold standard for compound characterization.

Objective: To determine the equilibrium solubility of the compound in various solvents (e.g., pH 7.4 phosphate buffer, water, ethanol).

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent in a glass vial. Ensure solid is visible.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully remove a precise aliquot from the supernatant, avoiding any solid particles.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV. A pre-established calibration curve is required.

-

Calculation: Report the solubility in units such as mg/mL or µM.

Lipophilicity (LogP) and Its Determination

LogP, the logarithm of the partition coefficient between octanol and water, is the primary metric for lipophilicity.

Workflow: LogP Determination via RP-HPLC

Acidity and Basicity (pKa)

The pKa value quantifies the tendency of a molecule to donate or accept a proton. For this compound, the key ionizable centers are the exocyclic amino group and the two nitrogen atoms within the naphthyridine ring system.

-

N6 Nitrogen: This nitrogen is pyridine-like and is expected to be the most basic site, with a pKa similar to other 1,6-naphthyridines.

-

Exocyclic Amine (C5-NH₂): This group is analogous to an aniline. Its basicity is reduced by the electron-withdrawing nature of the aromatic ring system.

-

N1 Nitrogen: The basicity of this nitrogen is significantly lower due to its position relative to the other nitrogen and the fused ring system.

Predicted pKa: The pKa of the conjugate acid (protonation at N6) is predicted to be in the range of 4.0 to 6.0 . The exocyclic amine will have a lower pKa. An experimental pKa for 8-Hydroxy-1,6-Naphthyridine has been reported as 4.08, providing a useful reference point.[7]

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To measure the pKa values by monitoring pH changes during titration with an acid.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (often with a co-solvent like methanol or DMSO for solubility) of known ionic strength.

-

Titration Setup: Use a calibrated pH meter with a precision electrode and an automated burette for accurate titrant delivery. Maintain a constant temperature.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which can be found from the first derivative of the titration curve.

Spectroscopic and Analytical Characterization

While commercial vendors confirm the existence of spectral data, these are not publicly available.[10] This section describes the expected spectral characteristics and the standard protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

Aromatic Protons (δ 7.0-9.0 ppm): The spectrum is expected to show distinct signals for the four aromatic protons (H2, H3, H4, H7). The proton at H7 will likely be the most downfield due to the influence of the adjacent N6. Protons on the pyridine ring (H2, H3, H4) will exhibit characteristic coupling patterns (doublets and triplets).

-

Amine Protons (δ 5.0-6.0 ppm): The -NH₂ protons are expected to appear as a broad singlet, which is exchangeable with D₂O.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

Aromatic Carbons (δ 110-160 ppm): Eight distinct signals are expected for the carbon atoms of the naphthyridine core. The carbon attached to the bromine (C8) will be shifted upfield due to the heavy atom effect, while the carbon attached to the amine (C5) will be significantly downfield.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining purity and for quantification.

Protocol: Purity Analysis by Reverse-Phase HPLC

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 5% to 95% B over 5 minutes.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: 2 µL.

-

Rationale: This standard gradient method is effective for a wide range of aromatic heterocyclic compounds, providing good resolution and peak shape. Formic acid is used as an ion-pairing agent to improve the chromatography of the basic amine.[11][12]

Mass Spectrometry (MS)

Expected Results (Electrospray Ionization, ESI+):

-

Molecular Ion Peak ([M+H]⁺): A characteristic isotopic cluster is expected for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected peaks would be at m/z 223.98 and 225.98.

Infrared (IR) Spectroscopy

Expected Key Absorption Bands:

-

N-H Stretch: 3300-3500 cm⁻¹ (primary amine).

-

Aromatic C-H Stretch: ~3050 cm⁻¹.

-

C=N and C=C Stretch: 1500-1650 cm⁻¹ (aromatic ring vibrations).

-

C-Br Stretch: 500-600 cm⁻¹ (in the fingerprint region).

Proposed Synthetic Pathway

A specific, validated synthesis for this compound is not detailed in readily accessible literature. However, a plausible and efficient route can be designed based on established methodologies for naphthyridine synthesis.[13][14] A highly effective modern approach involves the functionalization of a pre-formed naphthyridine core, which can be accessed through cyclization reactions.

Synthetic Workflow Diagram

Causality of Experimental Choices:

-

Bromination First: Brominating the naphthyridinone precursor (CAS 155057-97-9) is a strategic first step.[15] The electron-donating nature of the amide directs electrophilic substitution to the C8 position.

-

Conversion to Chloro Intermediate: The amide is then converted to a chloro group using a standard reagent like POCl₃. The chloro group is an excellent leaving group, activating the C5 position for nucleophilic attack.

-

SNAr Amination: The final step is a nucleophilic aromatic substitution (SₙAr) reaction where an amine source displaces the chloride to yield the final product. This is a robust and widely used reaction in the synthesis of amino-heterocycles.

Conclusion

This compound is a strategically important heterocyclic building block. While comprehensive, publicly available experimental data on its physicochemical properties are limited, this guide provides a robust framework for its characterization. By leveraging data from analogous structures and outlining detailed, field-proven experimental protocols, researchers are equipped with the necessary knowledge to synthesize, purify, and thoroughly characterize this compound. The established methodologies for determining solubility, pKa, LogP, and spectral characteristics will enable the generation of the high-quality data required to advance drug discovery programs based on the versatile 1,6-naphthyridine scaffold.

References

- 1. scienceopen.com [scienceopen.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]

- 5. This compound 95% | CAS: 1820686-20-1 | AChemBlock [achemblock.com]

- 6. 8-BROMO-1,6-NAPHTHYRIDINE CAS#: 17965-74-1 [amp.chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chem.indiana.edu [chem.indiana.edu]

- 10. 1820686-20-1|this compound|BLD Pharm [bldpharm.com]

- 11. DSpace [helda.helsinki.fi]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. 155057-97-9|8-Bromo-1,6-naphthyridin-5(6H)-one|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 8-Bromo-1,6-naphthyridin-5-amine: Unveiling a Scaffold of Potential

An Introduction to a Promising Heterocycle for Drug Discovery

The landscape of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as the foundation for the development of new therapeutic agents. Among the myriad of heterocyclic compounds, the naphthyridine core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This technical guide focuses on a specific, yet largely unexplored derivative: 8-Bromo-1,6-naphthyridin-5-amine . With the chemical formula C₈H₆BrN₃ and a molecular weight of approximately 224.06 g/mol , this compound presents a unique substitution pattern that holds significant potential for the design of targeted therapies.[1]

This document serves as a comprehensive overview for researchers, scientists, and drug development professionals, delving into the structural intricacies, potential synthetic strategies, and prospective applications of this intriguing molecule. While detailed experimental data in the public domain remains scarce, this guide will leverage established principles of medicinal and synthetic chemistry to provide a robust framework for its scientific exploration.

Section 1: The 1,6-Naphthyridine Core: A Foundation for Biological Activity

The 1,6-naphthyridine skeleton, a bicyclic heteroaromatic system containing two nitrogen atoms, is a key pharmacophore in a variety of biologically active molecules. The arrangement of the nitrogen atoms influences the electronic distribution and three-dimensional shape of the molecule, thereby dictating its interaction with biological targets. The introduction of substituents, such as the bromo and amino groups in this compound, provides critical handles for modulating its physicochemical properties and biological function.

Key Structural Features and Their Implications:

-

Amino Group (-NH₂): The presence of a primary amine at the 5-position is a crucial feature. This group can act as a hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes and receptors. Furthermore, it serves as a key synthetic handle for further derivatization, allowing for the introduction of a wide range of functional groups to explore structure-activity relationships (SAR).

-

Bromo Group (-Br): The bromine atom at the 8-position significantly influences the molecule's electronic properties and lipophilicity. As a halogen, it can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The bromine atom also provides a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the construction of diverse and complex molecular architectures.

-

1,6-Naphthyridine Core: The rigid, planar nature of the fused ring system provides a defined orientation for the appended functional groups, which can be advantageous for specific binding to biological targets. The nitrogen atoms within the rings can also participate in hydrogen bonding and coordination with metal ions.

Section 2: Elucidating the Molecular Structure: A Hypothetical Analytical Workflow

While specific, publicly available spectroscopic data for this compound is limited, a standard analytical workflow can be proposed for its comprehensive characterization. This serves as a blueprint for researchers undertaking the synthesis and validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule.

Hypothetical ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | d | ~5 |

| H-3 | 7.4 - 7.6 | dd | ~8, 5 |

| H-4 | 8.8 - 9.0 | d | ~8 |

| H-7 | 7.8 - 8.0 | s | - |

| -NH₂ | 5.0 - 6.0 | br s | - |

Hypothetical ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~138 |

| C-4a | ~120 |

| C-5 | ~155 |

| C-7 | ~115 |

| C-8 | ~110 |

| C-8a | ~145 |

Causality Behind Predicted Shifts: The electron-withdrawing nature of the nitrogen atoms and the bromine substituent would lead to a general downfield shift for the aromatic protons and carbons. The amino group, being electron-donating, would shield adjacent nuclei. 2D NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.

Expected Mass Spectrometric Data:

-

High-Resolution Mass Spectrometry (HRMS): An exact mass measurement would confirm the elemental formula C₈H₆BrN₃. The presence of bromine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) with approximately equal intensity.

-

Fragmentation Pattern: Analysis of the fragmentation pattern in the mass spectrum could provide further structural information by identifying characteristic losses of fragments such as H, NH₂, Br, and HCN.

X-ray Crystallography

The definitive method for determining the three-dimensional arrangement of atoms in a solid-state is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and intermolecular interactions, offering invaluable insights into the molecule's conformation and packing in the crystal lattice. Obtaining a suitable single crystal would be a critical step in this analysis.

Section 3: Synthetic Strategies: A Proposed Retrosynthetic Approach

The synthesis of this compound can be envisioned through several plausible routes, leveraging established methodologies for the construction of the naphthyridine core. A logical retrosynthetic analysis provides a roadmap for its preparation.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol:

A potential synthetic route could involve the construction of the second pyridine ring onto a pre-functionalized pyridine precursor.

Step 1: Synthesis of a Substituted Pyridine Intermediate

A suitable starting material would be a pyridine derivative bearing the necessary functionalities for the subsequent cyclization reaction. For instance, a substituted 3-aminopyridine could be a key intermediate.

Step 2: Ring-Closing Annulation

The Friedländer annulation or a similar condensation reaction could be employed to construct the second pyridine ring. This would involve reacting the aminopyridine intermediate with a suitable three-carbon synthon, such as a β-ketoester or a dicarbonyl compound, under acidic or basic conditions. The choice of reactants would be crucial to ensure the desired regiochemistry of the final product.

Step 3: Introduction of the Bromo and Amino Groups

The bromo and amino groups could be introduced at different stages of the synthesis. For example, a brominated aminopyridine could be used as the starting material. Alternatively, the naphthyridine core could be synthesized first, followed by regioselective bromination and amination reactions. The directing effects of the existing substituents and the nitrogen atoms in the ring system would guide the position of these functional groups.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound have not been extensively reported, the broader class of naphthyridines has shown immense therapeutic potential. This provides a strong rationale for investigating this particular derivative.

Potential Therapeutic Targets:

-

Kinase Inhibition: Many naphthyridine derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. The structural features of this compound make it an attractive scaffold for the design of novel kinase inhibitors.

-

Antimicrobial and Antiviral Agents: The naphthyridine core is a well-established pharmacophore in antimicrobial and antiviral drugs. The unique substitution pattern of this compound could lead to novel interactions with microbial or viral targets.

-

Central Nervous System (CNS) Disorders: Certain naphthyridine derivatives have shown activity against targets in the central nervous system, suggesting potential applications in the treatment of neurological and psychiatric disorders.

Workflow for Biological Evaluation:

Caption: A typical workflow for the biological evaluation of a novel compound.

Section 5: Conclusion and Future Directions

This compound represents a promising yet underexplored molecule with significant potential in the field of drug discovery. Its unique combination of a privileged naphthyridine scaffold with strategically placed bromo and amino functionalities provides a versatile platform for the development of novel therapeutic agents. This technical guide has outlined the key structural features, a hypothetical framework for its analytical characterization, potential synthetic strategies, and prospective applications.

Future research efforts should focus on the definitive synthesis and comprehensive spectroscopic and crystallographic characterization of this compound. Subsequent biological screening against a panel of relevant therapeutic targets will be crucial to unlock its full potential. The insights gained from such studies will undoubtedly contribute to the expanding landscape of naphthyridine-based medicinal chemistry and may ultimately lead to the discovery of new and effective treatments for a range of human diseases.

References

A Technical Guide to the Spectral Analysis of 8-Bromo-1,6-naphthyridin-5-amine

This technical guide provides an in-depth analysis of the expected spectral data for 8-Bromo-1,6-naphthyridin-5-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to predict and interpret the compound's key spectroscopic features. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this and similar molecules.

Introduction to this compound

This compound (Molecular Formula: C₈H₆BrN₃, Molecular Weight: 224.06 g/mol ) is a substituted naphthyridine. The naphthyridine core is a key pharmacophore in numerous biologically active compounds, and the strategic placement of a bromine atom and an amino group provides valuable handles for further synthetic modifications, such as transition-metal-catalyzed cross-coupling reactions. Accurate structural elucidation through spectroscopic methods is paramount for confirming the identity and purity of this compound in any research and development endeavor.

Below is the chemical structure of this compound with a standard numbering system for the purpose of spectral assignment discussions in the following sections.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, we can confirm the compound's connectivity and substitution pattern.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons as it slows down their exchange, allowing for better observation.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum, typically with proton decoupling.

-

If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range (2-3 bond) correlations.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and the protons of the amine group. The electron-withdrawing effects of the nitrogen atoms and the bromine substituent, along with the electron-donating nature of the amino group, will influence the chemical shifts (δ).

| Predicted Proton Signal | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 8.5 - 9.0 | Doublet of doublets | ~4.5, ~1.5 | Located α to a ring nitrogen, expected to be downfield. |

| H-3 | 7.4 - 7.8 | Doublet of doublets | ~8.5, ~4.5 | Coupled to H-2 and H-4. |

| H-4 | 8.1 - 8.6 | Doublet of doublets | ~8.5, ~1.5 | Located γ to a ring nitrogen, shifted downfield. |

| H-7 | 8.8 - 9.2 | Singlet | - | Located between two nitrogen atoms and ortho to a bromine, expected to be significantly downfield. |

| -NH₂ | 5.0 - 6.5 | Broad Singlet | - | Chemical shift is solvent-dependent and the signal is often broad due to quadrupole effects and exchange. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The spectrum is expected to show eight distinct signals for the carbon atoms of the naphthyridine ring.

| Predicted Carbon Signal | Chemical Shift (δ, ppm) Range | Rationale |

| C-2 | 150 - 155 | α to a ring nitrogen. |

| C-3 | 120 - 125 | Aromatic CH. |

| C-4 | 135 - 140 | Aromatic CH, γ to a ring nitrogen. |

| C-4a | 145 - 150 | Quaternary carbon at a ring fusion. |

| C-5 | 155 - 160 | Carbon bearing the amino group, shifted downfield. |

| C-7 | 140 - 145 | Aromatic CH between two nitrogen atoms. |

| C-8 | 110 - 115 | Carbon bearing the bromine atom, shifted upfield due to the heavy atom effect. |

| C-8a | 148 - 153 | Quaternary carbon at a ring fusion, adjacent to a nitrogen. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the primary amine and the various bonds within the aromatic naphthyridine core.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) Range | Intensity | Assignment | Rationale |

| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch | Two distinct bands are characteristic of a primary amine (R-NH₂).[1] |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | Characteristic of C-H bonds on an aromatic ring.[2] |

| 1650 - 1580 | Strong | N-H Bending (Scissoring) | This vibration is characteristic of primary amines.[1] |

| 1600 - 1450 | Medium to Strong | C=C and C=N Ring Stretching | Multiple bands are expected for the aromatic naphthyridine core. |

| 1335 - 1250 | Strong | Aromatic C-N Stretch | The bond between the amino group and the aromatic ring.[1] |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.[2] |

| ~600 | Medium to Weak | C-Br Stretch | The carbon-bromine stretch is typically found in the fingerprint region. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the molecular formula. The presence of a bromine atom is a key feature that will be readily identifiable in the mass spectrum.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a low concentration (e.g., 1 µg/mL).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for HRMS or Electron Ionization (EI) for fragmentation pattern analysis.

-

Data Acquisition: Acquire the mass spectrum, ensuring to observe the isotopic pattern of the molecular ion.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For HRMS, compare the experimentally determined exact mass with the calculated exact mass for the proposed molecular formula.

Expected Mass Spectrum Features

-

Molecular Ion (M⁺): The most telling feature will be the isotopic pattern of the molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as two peaks of nearly equal intensity, separated by two mass units (m/z 224 and 226).

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, confirming the elemental formula. The predicted exact mass for the protonated molecule [M+H]⁺ (C₈H₇BrN₃⁺) is approximately 223.9818.

-

Fragmentation Pattern: Under electron ionization, the molecule is expected to fragment in predictable ways. Common fragmentation pathways for aromatic amines include:

-

Loss of HCN: A common fragmentation for nitrogen-containing heterocyclic compounds.

-

Loss of Br•: Cleavage of the C-Br bond.

-

Formation of an azatropylium ion or similar stable aromatic cations.

-

Workflow for Spectroscopic Analysis

The logical process for the complete spectroscopic characterization of a novel compound like this compound is outlined in the following workflow diagram.

Caption: General workflow for the spectroscopic analysis of a novel compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and accurately confirm the structure of this compound and its derivatives. The provided experimental protocols serve as a starting point for developing robust analytical methods for the characterization of novel heterocyclic compounds. It is the synthesis of these individual spectroscopic data points into a coherent whole that provides unequivocal structural proof, a cornerstone of chemical research and development.

References

An In-depth Technical Guide to the Solubility of 8-Bromo-1,6-naphthyridin-5-amine in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 8-Bromo-1,6-naphthyridin-5-amine, a key building block in medicinal chemistry and materials science. Given the absence of extensive published solubility data for this specific molecule, this document synthesizes theoretical principles with established experimental protocols to empower researchers in drug development and related fields. We will explore the predicted solubility based on molecular structure and provide actionable methodologies for its empirical determination.

Molecular Structure and its Implications for Solubility

This compound possesses a unique combination of functional groups that dictate its interactions with various solvents. The core structure is a naphthyridine ring system, which is a bicyclic aromatic heterocycle containing two nitrogen atoms. The presence of an amino (-NH2) group and a bromo (-Br) substituent further modifies its physicochemical properties.

The amino group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents. Conversely, the aromatic naphthyridine core and the bromo substituent contribute to the molecule's lipophilicity, favoring interactions with non-polar or moderately polar solvents. The interplay of these features results in a nuanced solubility profile. Aromatic amines, such as aniline, generally exhibit low solubility in water due to the dominance of the non-polar benzene ring, and a similar trend can be anticipated here.[1]

Predicted Solubility Trends:

Based on the principle of "like dissolves like," we can predict the relative solubility of this compound in different classes of organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Protic Solvents (e.g., Methanol, Ethanol) | Moderate | The amino group can form hydrogen bonds with the hydroxyl groups of the solvents. However, the large aromatic system may limit high solubility. |

| Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile) | High | These solvents can accept hydrogen bonds from the amino group and effectively solvate the polar naphthyridine ring system through dipole-dipole interactions. |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Low | The significant polarity introduced by the amino and naphthyridine nitrogen atoms will likely result in poor solubility in non-polar environments. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate to High | These solvents have a moderate polarity and can engage in dipole-dipole interactions, potentially offering good solubility. |

Experimental Determination of Solubility

To obtain precise and actionable solubility data, experimental determination is crucial. The following protocol outlines a standard method for quantifying the solubility of an organic compound.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, dichloromethane, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Caption: Experimental workflow for determining the solubility of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. Although specific toxicity data is not widely available, it is prudent to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While specific, publicly available solubility data for this compound is limited, a systematic approach based on its molecular structure allows for reasoned predictions of its behavior in various organic solvents. It is anticipated to exhibit good solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in protic and chlorinated solvents, and poor solubility in non-polar solvents. For researchers requiring precise quantitative data for applications such as reaction optimization, formulation development, or biological screening, the provided experimental protocol offers a robust and reliable method for its determination. Adherence to proper safety protocols is essential when working with this and any other chemical compound.

References

The Strategic Keystone: 8-Bromo-1,6-naphthyridin-5-amine as a Versatile Starting Material in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutics has led medicinal chemists to explore unique and versatile molecular scaffolds. Among these, the 1,6-naphthyridine core has emerged as a privileged structure, featuring prominently in a variety of biologically active compounds. This guide delves into the strategic importance of a key derivative, 8-Bromo-1,6-naphthyridin-5-amine , as a pivotal starting material in the synthesis of next-generation therapeutics, with a particular focus on the development of kinase inhibitors. We will explore its synthesis, chemical properties, and its instrumental role in the construction of complex, biologically relevant molecules.

Physicochemical Properties and Structural Attributes

This compound is a heteroaromatic compound with the molecular formula C₈H₆BrN₃.[1] Its structure is characterized by a fused bicyclic system composed of two pyridine rings, with a bromine atom at the 8-position and an amine group at the 5-position. This specific arrangement of functional groups is crucial to its utility in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrN₃ | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1820686-20-1 | [1] |

| Appearance | Typically a solid | N/A |

| Purity | Commercially available up to 95% | [1] |

The bromine atom at the C8 position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. The amine group at the C5 position, on the other hand, can be readily functionalized through various reactions such as acylation, alkylation, or used as a directing group in subsequent synthetic transformations.

Synthesis of this compound: A Strategic Approach

One logical retrosynthetic approach involves the functionalization of a pre-existing 1,6-naphthyridine core. This could be achieved through two primary sequences:

-

Route A: Amination followed by Bromination: Starting from 1,6-naphthyridin-5-amine, a direct electrophilic bromination could be employed. The amino group is an activating group and would direct the incoming electrophile. However, controlling the regioselectivity to favor the 8-position over other activated positions would be a key challenge.

-

Route B: Bromination followed by Amination: A more controlled approach would involve the synthesis of an 8-bromo-1,6-naphthyridine precursor, followed by the introduction of the amino group at the 5-position. This could be achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction.

A generalized synthetic workflow for the construction of the 1,6-naphthyridine scaffold often involves the condensation of a substituted aminopyridine with a suitable three-carbon synthon, such as in the Friedländer or Skraup synthesis.[3][4]

The Role of this compound in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its application as a versatile building block for the synthesis of complex molecules with therapeutic potential. The presence of the bromine atom makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5] This reaction allows for the facile introduction of a wide variety of aryl and heteroaryl groups at the 8-position, a key strategy in the development of kinase inhibitors.[6]

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The 1,6-naphthyridine scaffold has been identified as a privileged core structure for the development of potent and selective kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs).[7]

Application in the Synthesis of CDK Inhibitors

Generalized Experimental Workflow for Suzuki-Miyaura Coupling:

The following protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-aminonaphthyridine derivative with an arylboronic acid, a key step in the synthesis of many kinase inhibitors.[6]

-

Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water and an organic solvent (e.g., ethyl acetate), and the layers are separated. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

The resulting 8-aryl-1,6-naphthyridin-5-amine scaffold can then be further modified at the 5-amino group to fine-tune the biological activity and pharmacokinetic properties of the final compound.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[12] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.

-

Transmetalation: The arylboronic acid, activated by the base, transfers its aryl group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

References

- 1. 1820686-20-1|this compound|BLD Pharm [bldpharm.com]

- 2. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]

- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US8598186B2 - CDK inhibitors - Google Patents [patents.google.com]

- 9. US11261184B2 - [1,6]naphthyridine compounds and derivatives as CDK8/CDK19 inhibitors - Google Patents [patents.google.com]

- 10. WO2016015604A1 - Compounds as cdk small-molecule inhibitors and uses thereof - Google Patents [patents.google.com]

- 11. WO2024119122A1 - Cdk inhibitors and methods and use thereof - Google Patents [patents.google.com]

- 12. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Reactivity of the C8-Bromine Atom in 8-Bromo-1,6-naphthyridin-5-amine: A Technical Guide for Advanced Synthesis

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,6-naphthyridine core is a significant pharmacophore, appearing in a multitude of biologically active molecules with applications ranging from antiviral to anticancer agents.[1] The strategic functionalization of this heterocyclic system is paramount in the fields of medicinal chemistry and drug development. 8-Bromo-1,6-naphthyridin-5-amine, in particular, represents a versatile building block, offering a reactive handle for the introduction of molecular diversity. The bromine atom at the C8 position is the focal point of this guide, and its reactivity is intricately governed by the electronic landscape of the bicyclic system. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the reactivity of this bromine atom and practical, field-proven insights into its synthetic transformations.

Electronic Architecture and its Influence on Reactivity

The reactivity of the bromine atom in this compound is a direct consequence of the electronic distribution within the 1,6-naphthyridine ring system. The two nitrogen atoms within the bicyclic structure are electron-withdrawing, creating a π-deficient character across the aromatic scaffold.[2] This electron deficiency is not uniform. A qualitative analysis suggests that the positions α and γ to the ring nitrogens are the most electron-poor.

In the case of 1,6-naphthyridine, the C8 position is α to the N1 nitrogen, rendering it susceptible to nucleophilic attack. Furthermore, the presence of the electron-donating amino group at the C5 position modulates the electronic properties of the entire ring system. This amino group, through resonance, can increase the electron density at certain positions, potentially influencing the regioselectivity of reactions. However, the dominant effect on the C-Br bond is the inherent electron deficiency of the pyridine ring, which facilitates oxidative addition to a low-valent metal catalyst, a key step in many cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

The bromine atom at the C8 position of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern synthetic chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures.[3] The reaction of this compound with a variety of boronic acids or their esters provides access to a diverse library of 8-aryl- or 8-heteroaryl-1,6-naphthyridin-5-amines.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often accelerating the rate-limiting reductive elimination step.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane/water, Toluene/water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (2-5 mol%), and the base (2-3 eq.).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for a wide range of Suzuki couplings. For more challenging substrates, more advanced catalyst systems employing bulky phosphine ligands like XPhos or SPhos may be necessary.[4]

-

Base: An aqueous base is required to facilitate the transmetalation step. The choice of base can influence the reaction rate and yield.

-

Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

Data Presentation:

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~85-95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~80-90 |

| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | ~75-85 |

Note: Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.

Visualization:

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Mechanistic Considerations: The Sonogashira reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a transmetalation step with a copper(I) acetylide, and finally reductive elimination to yield the product. Copper- and amine-free protocols have also been developed.[5]

Experimental Protocol: Sonogashira Coupling of this compound

Materials:

-

This compound

-

Terminal alkyne (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne (1.2-1.5 eq.) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Copper(I) Co-catalyst: CuI facilitates the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.

-

Amine Base: The amine serves as both a base and a solvent in many cases, and it also helps to reduce any oxidized palladium species.

-

Ligands: The use of phosphine ligands can improve the efficiency of the reaction, particularly for less reactive aryl bromides.

Visualization:

Caption: General workflow for a Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds